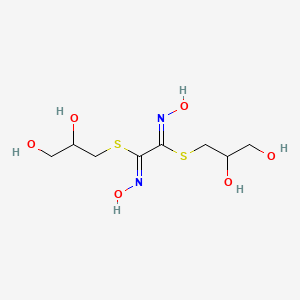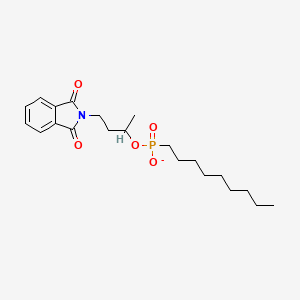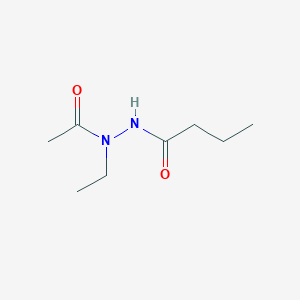
N'-Acetyl-N'-ethylbutanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Acetyl-N’-ethylbutanehydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Acetyl-N’-ethylbutanehydrazide typically involves the reaction of ethylbutanehydrazide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydrazide group. The general reaction scheme is as follows:
Ethylbutanehydrazide+Acetic Anhydride→N’-Acetyl-N’-ethylbutanehydrazide+Acetic Acid
The reaction is usually conducted in an inert atmosphere to prevent any side reactions. The temperature is maintained at around 50-70°C to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of N’-Acetyl-N’-ethylbutanehydrazide involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
N’-Acetyl-N’-ethylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often require catalysts and specific conditions, such as the presence of a base or acid to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines .
科学的研究の応用
N’-Acetyl-N’-ethylbutanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
作用機序
The mechanism of action of N’-Acetyl-N’-ethylbutanehydrazide involves its interaction with specific molecular targets. The acetyl group plays a crucial role in its biological activity by facilitating the binding to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
N-Acetylleucine: Used in the treatment of vertigo and cerebellar ataxia.
N-Acetylcysteine: Widely used as an antidote for paracetamol poisoning and as a mucolytic agent.
Uniqueness
N’-Acetyl-N’-ethylbutanehydrazide is unique due to its specific structure and the presence of both acetyl and ethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
802908-42-5 |
|---|---|
分子式 |
C8H16N2O2 |
分子量 |
172.22 g/mol |
IUPAC名 |
N'-acetyl-N'-ethylbutanehydrazide |
InChI |
InChI=1S/C8H16N2O2/c1-4-6-8(12)9-10(5-2)7(3)11/h4-6H2,1-3H3,(H,9,12) |
InChIキー |
LHOIMYLLZWLONI-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NN(CC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)
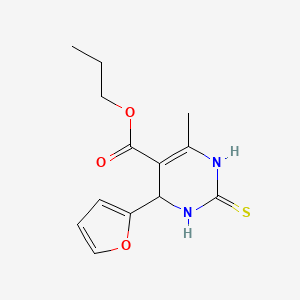
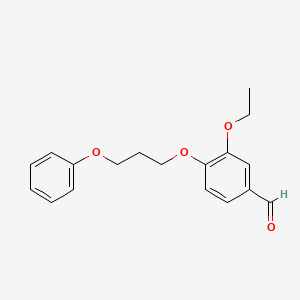
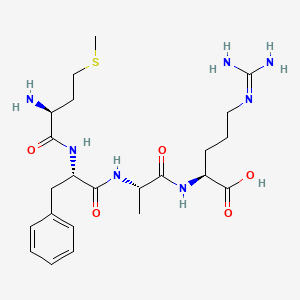
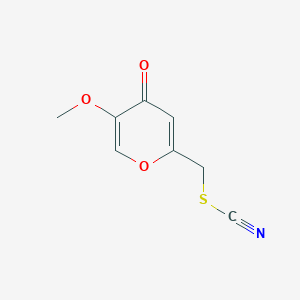
![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)
![8-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12522055.png)
